4-(1-Aminocyclopropyl)cyclohexan-1-one
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Overview
Description
4-(1-Aminocyclopropyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a 1-aminocyclopropyl group at the fourth position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable aminocyclopropane derivative. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the aminocyclopropane derivative under controlled temperature conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity . The reaction mixture is then subjected to purification processes, including crystallization and filtration, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclopropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
4-(1-Aminocyclopropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopropyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
1-Aminocyclopropane-1-carboxylic acid: A compound with a similar aminocyclopropyl group but different functional groups.
Cyclopropylamine: A compound with a cyclopropyl group and an amino group.
Uniqueness
4-(1-Aminocyclopropyl)cyclohexan-1-one is unique due to the presence of both a cyclohexane ring and a 1-aminocyclopropyl group, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(1-aminocyclopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c10-9(5-6-9)7-1-3-8(11)4-2-7/h7H,1-6,10H2 |
InChI Key |
OAJKYLPXKSEQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2(CC2)N |
Origin of Product |
United States |
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